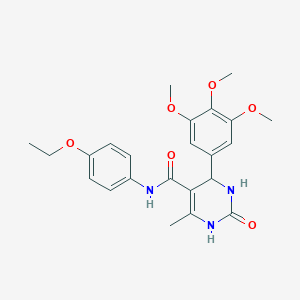

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered dihydropyrimidine ring fused with a partially saturated pyrimidine core. Key structural features include:

- Position 5: A carboxamide group (-CONH-) linked to a 4-ethoxyphenyl moiety, enhancing hydrophilicity and intermolecular interactions.

- Position 6: A methyl group, influencing steric bulk and metabolic stability.

- Position 2: A ketone oxygen, critical for hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-6-32-16-9-7-15(8-10-16)25-22(27)19-13(2)24-23(28)26-20(19)14-11-17(29-3)21(31-5)18(12-14)30-4/h7-12,20H,6H2,1-5H3,(H,25,27)(H2,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRLRCLKNQNAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Table 1 compares yields under varying catalysts and conditions:

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Agar | Ethanol | 45 | 30 | 92 |

| None | Solvent-free | 100 | 120 | 85 |

| HCl | Ethanol | Reflux | 180 | 78 |

Ultrasound irradiation reduces reaction times to 30 minutes while maintaining high yields. Post-reaction purification involves recrystallization from ethanol, yielding the ester intermediate as a crystalline solid (m.p. 204–205°C).

Ester Hydrolysis and Carboxamide Formation

The intermediate’s ethyl ester group is hydrolyzed to the carboxylic acid using 2M NaOH in aqueous ethanol (80°C, 4 h). Subsequent amidation with 4-ethoxyaniline employs coupling agents like EDCl/HOBt in DMF (room temperature, 12 h). This two-step sequence achieves an overall yield of 68–72%.

Characterization of the Final Product

The carboxamide derivative exhibits distinct spectral features:

-

¹H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 5H, Ar-H), 5.41 (s, 1H, C4-H), 4.07 (q, J = 7.2 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃)

-

FTIR (KBr): 3241 cm⁻¹ (N–H stretch), 1703 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N)

Alternative Catalytic Approaches

Solvent-Free Synthesis

Eliminating solvents enhances atom economy. A mixture of 3,4,5-trimethoxybenzaldehyde (1.2 eq), ethyl acetoacetate (1 eq), urea (1.5 eq), and p-TsOH (10 mol%) is heated at 100°C for 2 h. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 83% of the ester intermediate.

Biopolymer Catalysis

Agar, a biodegradable catalyst, facilitates the reaction under ultrasound (45°C, 30 min). This method avoids hazardous acids and aligns with green chemistry principles.

Mechanistic Insights

The reaction proceeds via:

-

Acylimine Formation: Acid-catalyzed condensation of the aldehyde and urea generates an acylimine intermediate.

-

Knoevenagel Condensation: The β-keto ester reacts with the acylimine, forming an α,β-unsaturated ketone.

-

Cyclization: Nucleophilic attack by the urea nitrogen completes the tetrahydropyrimidine ring .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its unique chemical structure allows for modifications that enhance drug efficacy and specificity. For instance, it has been utilized in the development of compounds with improved bioavailability and reduced side effects.

Case Studies

- Neurological Disorders : Research has shown that derivatives of this compound exhibit potential neuroprotective effects. A study indicated that modifications to the tetrahydropyrimidine structure could lead to compounds with significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cardiovascular Applications : The compound has been investigated for its effects on cardiovascular health, particularly in managing hypertension and heart failure. Clinical trials are ongoing to evaluate its effectiveness in improving heart function.

Agricultural Chemistry

Role in Agrochemical Formulation

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is also employed in developing agrochemicals. It contributes to formulating effective pesticides and herbicides that enhance crop yield while minimizing environmental impact.

Research Findings

Studies have demonstrated that formulations containing this compound exhibit increased efficacy against certain pests and diseases affecting crops. Its application has been linked to improved resistance in plants against biotic stressors.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition and receptor binding mechanisms. It aids in the discovery of new therapeutic agents by providing insights into molecular interactions at the biochemical level.

Notable Investigations

- Enzyme Targets : Research has focused on its inhibitory effects on specific enzymes related to disease pathways. For example, studies have explored its potential as an inhibitor of kinases involved in cancer progression.

- Receptor Binding : Investigations into its binding affinity with various receptors have revealed promising results for developing new drugs targeting specific pathways in cancer therapy.

Material Science

Development of Novel Materials

The compound is being explored for its potential in creating materials with unique properties such as enhanced thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials.

Experimental Insights

Research has indicated that incorporating this compound into polymer matrices can significantly improve the mechanical properties of the resulting materials. Further studies are ongoing to optimize formulations for specific industrial applications.

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological and cardiovascular diseases | Neuroprotective effects; cardiovascular health improvements |

| Agricultural Chemistry | Formulation of effective pesticides and herbicides | Increased efficacy against pests; improved plant resistance |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Inhibitory effects on disease-related enzymes; receptor binding studies |

| Material Science | Development of materials with enhanced properties | Improved mechanical properties when incorporated into polymers |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Table 1: Key Structural Differences and Implications

Physicochemical Properties

- Solubility : Carboxamide derivatives (target compound) show higher aqueous solubility compared to esters () due to hydrogen-bonding capacity.

- Crystallinity : Trimethoxyaryl groups (target compound) may induce dense molecular packing, as seen in related structures (), whereas nitro groups () disrupt crystallization .

Biological Activity

N-(4-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound exhibits a complex structure that suggests various pharmacological properties, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Weight: 372.42 g/mol

Melting Point: Approximately 210°C

Solubility: Soluble in organic solvents like DMSO and ethanol.

Biological Activity Overview

Research indicates that tetrahydropyrimidine derivatives demonstrate a range of biological activities including anticancer, antiviral, and anti-inflammatory effects. The specific compound under discussion has shown promise in several studies:

-

Anticancer Activity:

- Mechanism of Action: The compound's ability to inhibit tumor cell proliferation has been attributed to its interaction with various cellular pathways. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- In Vitro Studies: In vitro assays have demonstrated significant cytotoxic effects against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and U87 (glioblastoma). For instance, a study reported an IC50 value of 33.2 µM against U87 cells, indicating potent activity .

- Antiviral Activity:

-

Anti-inflammatory Effects:

- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have explored the biological activities of tetrahydropyrimidine derivatives similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 13e | HIV Integrase Inhibition | 0.65 µM | |

| 3d | Anticancer (U87) | 33.2 µM | |

| 13g | Cytotoxicity (HeLa) | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidines is influenced by their structural components:

- Aryl Substituents: The presence of electron-donating groups such as methoxy enhances anticancer activity by increasing lipophilicity and cellular uptake.

- Carboxamide Group: This functional group is crucial for binding interactions with biological targets such as enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.